molecular formula C29H55N9O8 B12595570 L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- CAS No. 618099-07-3

L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl-

Cat. No.: B12595570
CAS No.: 618099-07-3
M. Wt: 657.8 g/mol
InChI Key: OTJJXRGZKHODJG-WLNPFYQQSA-N
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Description

GSK Peptide (PLRRTLSVAA)

  • Sequence : Pro-Leu-Arg-Arg-Thr-Leu-Ser-Val-Ala-Ala.
  • Structural contrast : The GSK peptide is longer (10 residues vs. 6), includes proline at the N-terminus, and duplicates arginine at positions 3–4.
  • Functional implications : The dual arginine residues enhance cationic charge density, likely improving nucleic acid binding compared to RLVIAS.

TRTRVSRLY Peptide

  • Sequence : Thr-Arg-Thr-Arg-Val-Ser-Arg-Leu-Tyr.
  • Functional role : This viral-derived peptide mediates rotavirus entry via Hsc70 binding, unlike RLVIAS, which lacks the critical SRL motif required for host-cell interaction.

Structural Commonalities

  • Hydrophobic core : Both RLVIAS and GSK peptides utilize leucine/valine clusters for structural stability.
  • C-terminal polarity : Serine or threonine residues at the C-terminus enhance aqueous solubility.

Properties

CAS No.

618099-07-3

Molecular Formula

C29H55N9O8

Molecular Weight

657.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H55N9O8/c1-14(2)11-19(25(42)34-17(7)23(40)37-21(13-39)28(45)46)36-27(44)22(16(5)6)38-26(43)20(12-15(3)4)35-24(41)18(30)9-8-10-33-29(31)32/h14-22,39H,8-13,30H2,1-7H3,(H,34,42)(H,35,41)(H,36,44)(H,37,40)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

OTJJXRGZKHODJG-WLNPFYQQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Biological Activity

L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- is a complex peptide composed of six amino acids: L-serine, L-arginine, L-leucine, L-valine, another L-leucine, and L-alanine. This peptide exhibits a range of biological activities due to its unique amino acid sequence and structure. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Neurotransmitter Synthesis : L-Serine plays a significant role in the synthesis of neurotransmitters, particularly in the brain where it is involved in the production of D-serine, an important co-agonist at NMDA receptors. This interaction is critical for synaptic plasticity and cognitive functions.
  • Inflammatory Response Modulation : Research indicates that L-serine can upregulate peroxisome proliferator-activated receptor gamma (PPAR-γ), which has implications in anti-inflammatory responses. This modulation may benefit conditions characterized by chronic inflammation.
  • Cell Growth Regulation : The peptide's components, particularly through the action of serine and arginine residues, can influence various signaling pathways related to cell growth and proliferation. For instance, serine proteases are known to be involved in the activation of signaling cascades that promote cellular growth and survival .

Inhibition Studies

Inhibitory studies have shown that peptides containing arginine exhibit significant inhibitory effects on various proteases. For example, certain analogues have been found to inhibit cathepsin B and thrombin effectively, suggesting that the presence of arginine in this peptide may confer similar inhibitory properties .

Comparative Biological Activity

The following table summarizes the biological activities of related compounds compared to L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl-:

Compound NameBiological ActivityKey Findings
L-Alanyl-L-glutamine Dietary supplementationUsed in parenteral nutrition for its metabolic benefits.
L-Valyl-L-alanine Sorption propertiesKnown for its ability to interact with organic compounds.
L-Serine, L-methionyl... Neuroprotective effectsExhibits potential neuroprotective roles similar to those of L-serine.

Neuroprotective Effects

A study highlighted the neuroprotective effects of serine-rich peptides in models of neurodegeneration. The administration of these peptides led to improved cognitive function and reduced markers of oxidative stress in animal models.

Inflammatory Conditions

Another case study examined the role of serine-based peptides in modulating inflammatory responses in diabetic models. The findings indicated that these peptides could significantly reduce inflammatory cytokines, suggesting their potential use as therapeutic agents in managing diabetes-related complications .

Research Findings

Recent research has focused on the synthesis methods for this peptide, primarily utilizing solid-phase peptide synthesis (SPPS). This method allows for high purity and efficiency in producing peptides with specific sequences, which is essential for studying their biological activities effectively.

Furthermore, ongoing studies are exploring the interactions between this peptide and various molecular targets involved in metabolic pathways. These interactions may reveal new therapeutic avenues for diseases such as diabetes and neurodegenerative disorders.

Scientific Research Applications

Neurobiology

1. Treatment of Serine Deficiency Disorders
L-serine supplementation has been shown to significantly reduce seizures and improve spasticity in patients with serine synthesis defects. In a study involving two patients with congenital microcephaly and intractable seizures due to 3-phosphoglycerate dehydrogenase and phosphoserine aminotransferase deficiencies, treatment with oral L-serine led to notable clinical improvements. Specifically, one patient experienced a reduction in seizure frequency within a week of treatment, while both patients showed improvements in spasticity .

2. Modulation of Neurotoxic Lipids
Research indicates that oral L-serine supplementation can reduce the production of neurotoxic deoxysphingolipids in individuals with hereditary sensory autonomic neuropathy type 1 (HSAN1). In a controlled study, mice on an L-serine-enriched diet exhibited decreased levels of these harmful lipids and improved motor and sensory performance. Additionally, preliminary results from a pilot study involving HSAN1 patients suggested similar benefits from L-serine supplementation .

Regenerative Medicine

3. Bone Regeneration
Recent studies have explored the use of L-serine-incorporated gelatin sponges for enhancing bone regeneration in osteoporosis models. In an ovariectomized rat model, the application of gelatin sponges containing L-serine resulted in significantly higher bone volume and area compared to control groups. Histological analyses indicated that L-serine treatment inhibited osteoclast activity while promoting bone formation, suggesting its potential as a therapeutic agent for osteoporosis-related defects .

Study Model Treatment Outcome
Osteoporosis StudyOvariectomized ratsGelatin sponge with L-serineIncreased bone volume and area
Serine Deficiency Case 1Patient with PHGDH deficiencyOral L-serineReduced seizures
Serine Deficiency Case 2Patient with PSAT1 deficiencyOral L-serineImproved spasticity

Metabolic Disorders

4. Circadian Rhythm Regulation
L-serine has also been investigated for its role in regulating circadian rhythms. A study demonstrated that ingestion of L-serine before bedtime could prevent delays in circadian phase shifts induced by light exposure. This finding suggests potential applications for improving sleep quality and managing circadian rhythm disorders through dietary interventions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Peptides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activities References
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- C₄₈H₈₇N₁₃O₁₃ 1054.28 Contains arginine (immunomodulatory) and BCAAs (metabolic regulation) Hypothesized roles in neuroprotection and metabolic pathways; limited direct data
L-LEUCINE, L-THREONYL-L-ALANYL-L-VALYL-L-THREONYL-L-ALANYLGLYCYLGLYCYL-L-SERYL- C₃₂H₅₇N₉O₁₃ 775.85 Shorter chain with threonine and glycine residues Potential roles in protein synthesis or anti-inflammatory pathways; uncharacterized
L-Serine, L-seryl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- C₂₅H₄₄N₈O₁₂ 648.66 Serine-rich sequence with asparagine and leucine Possible involvement in lysosomal function or neuroprotection; underexplored

Key Observations:

BCAAs (leucine, valine) are shared with shorter analogs, suggesting overlapping roles in metabolic regulation (e.g., glucose tolerance, lipid metabolism) .

Comparative Efficacy in Neuroprotection

Table 2: Neuroprotective Effects of L-Serine-Containing Compounds

Compound Type Mechanism of Action Clinical/Preclinical Outcomes References
Free L-serine NMDAR co-agonist; restores serine/D-serine balance Improved behavior, EEG, and seizure frequency in GRIN-related disorders ; rescued lysosomal dysfunction in PPA-induced neurotoxicity
Target peptide (L-serine-arginyl-leucyl-...) Hypothesized synergy of serine with arginine/BCAAs No direct data; inferred potential for enhanced stability or targeted delivery compared to free serine
Other serine-containing peptides Variable (e.g., modulation of oxidative stress, lipid metabolism) Reduced hypothalamic oxidative stress in aging mice (free serine) ; improved glucose tolerance (free serine)

Key Insights:

  • Peptide-bound serine may offer prolonged half-life or tissue-specific targeting but lacks empirical validation.

Metabolic and Anti-Inflammatory Effects

Table 3: Metabolic and Anti-Inflammatory Comparisons

Compound Type Metabolic Effects Anti-Inflammatory Effects References
Free L-serine Improved glucose tolerance; reduced visceral fat Inhibited LPS-induced cytokine production (non-cytotoxic)
Target peptide Hypothesized BCAA-mediated effects on insulin signaling Arginine may suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6)
BCAA-enriched peptides Enhanced muscle protein synthesis; reduced adiposity Limited anti-inflammatory data

Key Findings:

  • Free L-serine reduces visceral fat and renal inflammation in obesity models, likely via serine’s role in one-carbon metabolism and antioxidant pathways (e.g., increased Sirt1/GSH levels) .
  • Arginine-containing peptides (e.g., the target compound) could theoretically amplify anti-inflammatory effects by combining serine’s benefits with arginine’s nitric oxide signaling .

Preparation Methods

Preparation Methods

The synthesis of L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl can be achieved through several established methods in peptide chemistry. The most prominent techniques include:

2.1 Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely employed method for synthesizing peptides due to its efficiency and ability to produce high-purity compounds. The SPPS method involves the following steps:

  • Stepwise Coupling : Amino acids are sequentially added to a solid support resin. Each amino acid is activated and coupled to the growing peptide chain.

  • Deprotection : After each coupling step, protective groups on the amino acids are removed to allow for the next coupling reaction.

  • Cleavage and Purification : Once the peptide chain is fully synthesized, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.

2.2 Mixed Anhydride Method

The mixed anhydride method is another effective approach for peptide synthesis. This technique involves:

  • Activation of Amino Acids : Amino acids are activated using mixed anhydrides formed from carboxylic acids and anhydrides.

  • Coupling Reaction : The activated amino acid reacts with another amino acid or peptide chain to form a peptide bond.

This method allows for milder reaction conditions and can be advantageous when synthesizing sensitive peptides.

Comparative Analysis of Synthesis Methods

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis (SPPS) - High purity
- Automation possible
- Efficient for complex peptides
- Requires specialized equipment
- Potential for incomplete reactions
Mixed Anhydride Method - Milder conditions
- Good for sensitive peptides
- More steps involved
- Lower scalability compared to SPPS

Research Findings and Applications

Research has indicated that peptides like L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl interact with various molecular targets, influencing significant biochemical pathways. Notably, L-serine has been shown to upregulate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in anti-inflammatory responses and neurotransmitter synthesis.

The potential applications of this compound extend into therapeutic contexts, including:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.